Vinbarbital

Description

Historical Development and Discovery in 1939

The synthesis of vinbarbital coincided with the golden age of barbiturate development, a time when researchers sought to optimize the balance between therapeutic efficacy and safety. Its creation built upon earlier work with barbituric acid, first synthesized by Adolf von Baeyer in 1864. The 1939 patent by Sharp and Dohme specifically addressed the need for barbiturates with modified pharmacokinetic properties through strategic substitution patterns on the barbituric acid core. Historical records indicate that this compound was initially marketed under the trade name Delvinal, reflecting its intended use as a deliriant-sedative.

Classification within Barbiturate Chemistry

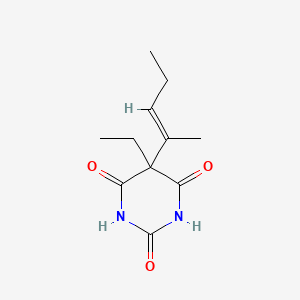

This compound belongs to the N-methylated oxybarbiturate subclass, characterized by:

- A barbituric acid core (2,4,6-pyrimidinetrione)

- Ethyl and 1-methyl-1-butenyl substituents at the C5 position

- Intermediate duration of action (4–6 hours)

Structural comparisons reveal its close relationship to pentobarbital, differing only in the configuration of the C5 substituents. The compound's classification as an intermediate-acting barbiturate stems from its physicochemical properties, particularly its lipid solubility (logP ≈ 1.5) and plasma protein binding characteristics.

Chemical Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is 5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione , reflecting:

- The bicyclic diazinane-trione core

- Ethyl group at position 5

- (E)-configured 1-methyl-1-butenyl substituent

Alternative designations include:

The stereochemical designation (E) in the systematic name refers to the trans configuration of the double bond in the pent-2-en-2-yl substituent, a critical determinant of molecular geometry.

Position in Barbiturate Pharmacochemistry

This compound's pharmacochemical profile derives from its unique substitution pattern:

| Structural Feature | Pharmacological Impact |

|---|---|

| C5 Ethyl group | Modulates duration of action |

| C5 1-Methyl-1-butenyl | Enhances lipid solubility |

| Pyrimidinetrione core | Facilitates hydrogen bonding with GABA receptors |

The compound exhibits typical barbiturate interactions with γ-aminobutyric acid type A (GABAA) receptors, where it potentiates chloride ion channel opening through allosteric modulation. Unlike ultra-short-acting thiopental, this compound's intermediate duration stems from balanced lipid solubility and protein binding characteristics, allowing for both rapid distribution and moderate metabolic clearance.

Synthetic pathways to this compound typically involve:

- Condensation of urea with diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

- Cyclization under acidic conditions

- Purification via recrystallization

Key physicochemical parameters include:

- Molecular formula: C11H16N2O3

- Molecular weight: 224.26 g/mol

- Melting point: 162.5°C

- Water solubility: 0.7 g/L at 25°C

The crystalline structure exists in three polymorphic forms, with the β-polymorph being the most thermodynamically stable under standard conditions. X-ray diffraction studies confirm the planar configuration of the barbituric acid core and the axial orientation of the 1-methyl-1-butenyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFOHKSPUDGZPR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859237 | |

| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-42-8, 75016-38-5 | |

| Record name | Vinbarbital [INN:BAN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinbarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VINBARBITAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinbarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NZH2C1T6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Vinbarbital can be synthesized through several synthetic routes. One common method involves the reaction of barbituric acid with an appropriate alkylating agent. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process . Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Vinbarbital undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents to yield reduced derivatives.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

Medical Applications

Hypnotic and Sedative Use

- Vinbarbital is predominantly used as a hypnotic agent, providing sedation for patients undergoing surgical procedures or those experiencing severe anxiety. Its effectiveness in inducing sleep makes it suitable for short-term management of insomnia and anxiety disorders .

Analgesia and Anesthesia

- Historically, this compound has been employed in obstetrics for analgesia during labor. Its ability to provide pain relief while maintaining a level of consciousness has made it a preferred choice in certain clinical situations .

Anticonvulsant Properties

- Like other barbiturates, this compound has been investigated for its anticonvulsant effects. While not as commonly used today due to the availability of safer alternatives, its role in managing seizure disorders remains noteworthy .

Pharmacological Insights

This compound's pharmacological profile is characterized by its ability to modulate neurotransmitter systems in the brain, particularly through the enhancement of gamma-aminobutyric acid (GABA) activity. This action leads to increased neuronal inhibition, contributing to its sedative and hypnotic effects.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | 5-ethyl-5-(1-methylbutyl)barbituric acid |

| Mechanism of Action | GABA receptor modulation |

| Duration of Action | Short to intermediate (varies by dosage) |

| Side Effects | Drowsiness, dizziness, potential dependence |

Case Studies and Research Findings

Research on this compound has highlighted both its therapeutic benefits and potential for misuse. Several studies have documented cases where this compound was effectively used in clinical settings but also noted instances of abuse.

Case Study: Obstetric Analgesia

A study involving a cohort of pregnant women demonstrated that this compound administered during labor significantly reduced pain perception without compromising maternal-fetal safety. The participants reported high satisfaction levels with the analgesic effects while maintaining alertness .

Case Study: Abuse Potential

Reports from Belgium and Finland indicate instances of this compound abuse, particularly among individuals seeking its sedative effects outside of medical supervision. These cases underscore the importance of monitoring prescriptions and educating patients about the risks associated with barbiturate use .

Mechanism of Action

Vinbarbital exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of GABA-A receptors, increasing the opening frequency of GABA-activated chloride channels. This leads to an enhanced inhibitory effect on the central nervous system, resulting in sedation and hypnosis .

Comparison with Similar Compounds

Key Compounds for Comparison

Pharmacological and Structural Differences

- Substituent Effects: this compound’s 1-methyl-1-butenyl group confers intermediate lipid solubility, balancing onset and duration compared to Pentobarbital’s 1-methylbutyl (faster onset) and Phenobarbital’s phenyl group (longer duration) . Vinylbital’s ethenyl substituent slightly reduces metabolic stability, leading to a marginally shorter half-life than this compound .

Metabolism :

- Like all barbiturates, this compound undergoes hepatic metabolism via cytochrome P450 enzymes, inducing their own clearance and potentiating drug interactions .

- Placental transfer studies show this compound sodium rapidly equilibrates between maternal and fetal blood, posing risks for neonatal depression .

Therapeutic and Regulatory Considerations

- Clinical Use: this compound’s intermediate action made it suitable for insomnia, but its role diminished due to addiction risks and the advent of benzodiazepines . Phenobarbital remains a first-line antiepileptic, highlighting the impact of substituents on therapeutic utility .

Q & A

Q. What are the primary pharmacological properties of vinbarbital, and how do they inform experimental design in neuropharmacology?

this compound, a barbiturate derivative, acts as a central nervous system depressant by potentiating GABAA receptor activity. To study its pharmacological properties, researchers should employ in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., rodent sedation/hypnosis assays). Experimental design must include dose-response curves, control groups (e.g., phenobarbital as a comparator), and standardized behavioral scoring systems to ensure reproducibility .

Q. How can researchers validate the identification of this compound in historical pharmacological samples?

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection are critical for identifying this compound in degraded or aged samples. Researchers should cross-reference spectral data with historical literature and use authenticated reference standards. Purity assessments via melting-point analysis or nuclear magnetic resonance (NMR) spectroscopy are recommended to confirm compound integrity .

Q. What historical evidence exists regarding this compound’s therapeutic applications, and why is it no longer clinically relevant?

this compound was historically used as a sedative and hypnotic but fell out of favor due to its narrow therapeutic index and high abuse potential. The WHO Expert Committee on Drug Dependence noted its low therapeutic utility compared to safer alternatives like benzodiazepines. Researchers analyzing its historical use should consult pharmacopeias from the mid-20th century and adverse event reports to contextualize its decline .

Advanced Research Questions

Q. How can contradictory data on this compound’s abuse potential be resolved through systematic review methodologies?

Contradictions in abuse liability studies (e.g., animal self-administration vs. human epidemiological data) require a meta-analytic approach. Researchers should use PRISMA guidelines to aggregate data, assess bias via tools like ROBINS-I, and stratify findings by study design (e.g., preclinical vs. clinical). Sensitivity analyses can identify confounding variables, such as dose variability or population demographics .

Q. What experimental protocols are optimal for investigating this compound’s neurotoxic effects in chronic exposure models?

Chronic toxicity studies should employ longitudinal designs with rodent models, assessing endpoints like neuronal apoptosis (via TUNEL staining), oxidative stress markers (e.g., glutathione levels), and behavioral deficits (e.g., Morris water maze). Researchers must standardize dosing regimens (e.g., osmotic minipumps for consistent delivery) and include recovery-phase assessments to differentiate reversible vs. permanent effects .

Q. How can researchers address gaps in synthesizing this compound analogs with improved safety profiles?

Structure-activity relationship (SAR) studies require computational modeling (e.g., molecular docking at GABAA receptors) paired with synthetic organic chemistry. Methodologies should focus on modifying the barbiturate core (e.g., substituting the vinyl group) and validating metabolic stability via liver microsome assays. Peer-reviewed synthetic pathways, such as those in Beilstein Journal of Organic Chemistry, provide reproducible protocols for analog synthesis .

Q. What statistical approaches are suitable for analyzing this compound’s pharmacokinetic variability across species?

Non-linear mixed-effects modeling (NONMEM) or compartmental pharmacokinetic analyses can account for interspecies differences. Researchers must integrate covariates like cytochrome P450 enzyme activity and plasma protein binding rates. Cross-species scaling factors (e.g., allometric principles) should be applied to extrapolate human pharmacokinetics from preclinical data .

Methodological Challenges

Q. How should researchers design studies to compare this compound’s efficacy with newer sedative-hypnotics?

Double-blind, randomized controlled trials (RCTs) are ideal but impractical for discontinued drugs. Instead, retrospective analyses of historical clinical data (e.g., adverse event databases) combined with in silico simulations (e.g., quantitative systems pharmacology models) can provide comparative insights. Researchers must adjust for era-specific biases in historical data .

Q. What ethical considerations arise when studying this compound’s dependence potential in modern research?

Ethical frameworks require justification for using a high-risk compound with no current therapeutic value. Researchers must demonstrate societal benefit (e.g., informing barbiturate overdose treatments) and adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies. Institutional review boards (IRBs) should evaluate protocols for risk-benefit balance .

Q. How can machine learning enhance the prediction of this compound-drug interactions in polypharmacy scenarios?

Neural networks trained on pharmacological databases (e.g., ChEMBL, PubChem) can predict interactions by analyzing structural similarities and metabolic pathways. Researchers should validate predictions with in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .

Data and Reproducibility

Q. What are the best practices for replicating outdated this compound studies with limited methodological details?

Researchers should reconstruct protocols using historical lab manuals and consult secondary sources (e.g., mid-20th-century pharmacology textbooks). Missing parameters (e.g., solvent purity) must be inferred from period-specific standards and validated through pilot studies. Open-access repositories like Zenodo can archive reproduced data for community verification .

Q. How can conflicting results in this compound’s sedative efficacy across animal strains be resolved?

Strain-specific genetic variability (e.g., GABA receptor subunit polymorphisms) necessitates genome-wide association studies (GWAS) in rodent models. Researchers should use isogenic strains and report genetic backgrounds in metadata. Multi-center collaborations improve generalizability by aggregating data across diverse models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.